2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline
Description
2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline is a substituted aniline derivative featuring a benzyloxy group at the 2-position of the aromatic ring and a 2-(4-methoxyphenoxy)ethyl substituent on the aniline nitrogen. This structure combines ether and secondary amine functionalities, making it a versatile intermediate in organic synthesis and materials science. Its molecular framework is characterized by two distinct aromatic systems (benzyloxy and methoxyphenoxy) linked via a flexible ethyl chain, which may influence its physicochemical properties, such as solubility, crystallinity, and electronic behavior .
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-19-11-13-20(14-12-19)25-16-15-23-21-9-5-6-10-22(21)26-17-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHROKGPWNVQGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=CC=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192461 | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-07-0 | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Methoxyphenoxy)ethyl]-2-(phenylmethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzyloxy Group
Reagents and Conditions: Benzyl bromide or benzyl chloride is reacted with a phenolic precursor under basic conditions such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.
Reaction Mechanism: The phenol is deprotonated to form a phenolate ion, which then undergoes nucleophilic substitution with the benzyl halide to form the benzyloxy ether.
Optimization: Reaction temperature is typically maintained between 50–80°C to balance reaction rate and minimize side reactions. Stoichiometric control and slow addition of benzyl halide can improve yield.
Introduction of the Methoxyphenoxy Group
Reagents and Conditions: 4-Methoxyphenol is reacted with a 2-chloroethylamine or related halide under basic conditions to form the 2-(4-methoxyphenoxy)ethyl substituent.
Mechanism: Similar nucleophilic substitution occurs where the phenolate attacks the alkyl halide, forming the ether linkage.
Considerations: Protecting groups may be used to prevent side reactions on the amine moiety during this step.
Coupling with Aniline
Reagents and Conditions: The benzyloxy-substituted aromatic intermediate is coupled with the 2-(4-methoxyphenoxy)ethylamine derivative under reductive amination or nucleophilic substitution conditions.
Catalysts and Coupling Reagents: Commonly used catalysts include palladium on carbon (Pd/C) for hydrogenation steps or coupling reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination.
Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is employed to isolate the final compound.
Continuous Flow Reactors: For large-scale synthesis, continuous flow technology may be utilized to enhance reaction control, heat transfer, and safety.
High-Throughput Screening: Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reagent ratios is performed to maximize yield and purity.
Use of Industrial-Grade Reagents: Cost-effective and readily available reagents and solvents are preferred, with attention to minimizing environmental impact.
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Benzyloxy Group Formation | Benzyl bromide, K2CO3 or NaH | DMF or Acetone | 50–80°C | 70–85 | Phenol deprotonation critical |
| Methoxyphenoxy Group Formation | 4-Methoxyphenol, 2-chloroethylamine | DMF or DMSO | 60–90°C | 65–80 | Protect amine if necessary |
| Coupling with Aniline | Aniline derivative, NaBH(OAc)₃ or Pd/C | Ethanol or THF | Room temp to 60°C | 60–79 | Reductive amination preferred |
Yield Optimization: Studies indicate that adjusting molar ratios, especially maintaining a slight excess of amine or aldehyde, can improve yields up to 79% in reductive amination steps.
Spectroscopic Characterization: $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns; aromatic protons appear between δ 6.8–7.4 ppm, and methoxy groups resonate near δ 3.8 ppm. High-resolution mass spectrometry confirms molecular weight, and IR spectroscopy verifies ether and amine functional groups.
Reaction Mechanism Insights: The nucleophilic aromatic substitution and reductive amination pathways are well-established, with electron-rich aromatic rings facilitating ether formation.
Structural analogs with variations in ether substituents or alkyl chain length have been synthesized using similar methodologies, indicating the robustness of the synthetic approach.
Modifications in substituents affect reaction conditions, yields, and purification strategies but generally follow the same synthetic principles.
The preparation of 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline is achieved through a multi-step synthesis involving the formation of benzyloxy and methoxyphenoxy ether groups followed by coupling with aniline derivatives. The process employs standard organic synthesis techniques such as nucleophilic substitution and reductive amination, optimized for yield and purity. Industrial scale-up involves continuous flow methods and high-throughput optimization. This compound's synthesis is well-documented with detailed reaction conditions, making it accessible for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of a nitro group yields an amine.
Scientific Research Applications
Scientific Research Applications of 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline
This compound is an organic compound with a variety of applications in scientific research, including roles in chemistry, biology, and industry. Its unique combination of functional groups gives it distinct chemical reactivity and potential biological activity, making it valuable in various applications in research and industry.
Chemistry
This compound serves as an intermediate in synthesizing more complex organic molecules. The synthesis of this compound typically involves multi-step organic reactions.
Synthetic routes One common route includes the formation of the benzyloxy group, introduction of the methoxyphenoxy group, and coupling with aniline.
- Formation of the Benzyloxy Group This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
- Introduction of the Methoxyphenoxy Group This step involves the reaction of 4-methoxyphenol with an appropriate halide to form the methoxyphenoxy moiety.
- Coupling with Aniline The final step involves coupling the benzyloxy and methoxyphenoxy intermediates with aniline under suitable conditions, often using a catalyst or a coupling reagent.
Chemical Reactions this compound can undergo various chemical reactions.
- Oxidation The benzyloxy group can be oxidized to form a benzaldehyde derivative.
- Reduction The nitro group (if present) can be reduced to an amine.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions.
Biology
The compound can be used in studying enzyme interactions and as a probe in biochemical assays.
Industry
This compound can be used to produce specialty chemicals and materials with unique properties. Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and industrial-grade reagents and solvents.
Data Table
| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]-2-phenylmethoxyaniline |
|---|---|
| InChI | InChI=1S/C22H23NO3/c1-24-19-11-13-20(14-12-19)25-16-15-23-21-9-5-6-10-22(21)26-17-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3 |
| InChI Key | CHROKGPWNVQGRM-UHFFFAOYSA-N |
| CAS Registry Number | 1040690-07-0 |
Further Applications
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
2-Benzyl-N-(4-methoxybenzyl)aniline (4aa)
4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline (sc-314876)
- Structure: Contains a 2-methylphenoxy group instead of 4-methoxyphenoxy.
- Key Differences : The methyl group introduces steric hindrance and electron-donating effects, which could alter reactivity in electrophilic substitution reactions. Such modifications are common in liquid crystal research to tune mesophase behavior .
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline
- Structure : Features a propyl chain (vs. ethyl) and chlorine atoms at the 3,4-positions of the aniline ring.
- Key Differences: The chlorine atoms increase molecular weight (328.2 g/mol vs. The longer propyl chain may improve flexibility in supramolecular assemblies .
Compounds with Heteroatom-Containing Substituents
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline
- Structure : Incorporates a sulfur atom and fluorine substituent.
- Key Differences : The thioether group (C–S–C) confers greater nucleophilicity compared to ethers, making it more reactive in alkylation or oxidation reactions. Fluorine’s electron-withdrawing effect could modulate electronic properties in photophysical applications .
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline
- Structure : Contains a carbazole moiety and methylsulfonyl group.
- Key Differences : The carbazole unit provides a rigid, planar structure conducive to π-π stacking, relevant in organic semiconductors. The sulfonyl group enhances acidity and hydrogen-bonding capacity, as evidenced by its crystal structure stabilized via N–H···O interactions .
Comparative Data Table
Biological Activity
2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including nucleophilic aromatic substitution reactions. The general synthetic route can be summarized as follows:
- Preparation of the Aniline Derivative : Starting from an appropriate aniline, the benzyloxy group is introduced via a reaction with benzyl bromide in the presence of a base.
- Formation of the Ether Linkage : The methoxyphenol derivative is synthesized and subsequently reacted with the aniline derivative to form the target compound through etherification.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its efficacy against different biological targets.
Inhibition Studies
- Cytochrome P450 Enzymes : The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. Preliminary results suggest that it may inhibit CYP1A2, CYP2C19, CYP2C9, and CYP2D6 enzymes, indicating potential interactions in pharmacokinetics .
- Antimycobacterial Activity : A series of derivatives similar to this compound have shown promise against Mycobacterium tuberculosis. For instance, compounds with a benzyloxy group demonstrated selective activity against both drug-susceptible and drug-resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenolic and aniline moieties significantly affect the biological activity:
- Methoxy Substituents : The introduction of methoxy groups has been associated with increased lipophilicity and enhanced biological activity .
- Benzyloxy Group : The presence of the benzyloxy group appears to play a crucial role in enhancing the compound's interaction with biological targets.
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Parkinson's Disease Models : Derivatives containing benzyloxy groups have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. One study reported an IC50 value of 0.062 µM for a related compound, indicating potent activity .
- Antimycobacterial Evaluation : A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines showed promising results against M. tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2.7 µM for certain derivatives .
Data Tables
| Compound Name | Target Enzyme | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound 3h | MAO-B | 0.062 | Inhibitor |
| Compound 9n | M. tuberculosis | 2.7 | Antimycobacterial |
| Compound 9o | M. tuberculosis | 2.8 | Antimycobacterial |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline, and how can reaction conditions be optimized for yield?
- Methodology :
- Condensation Reactions : Utilize imine condensation–isoaromatization strategies with (E)-2-arylidene-3-cyclohexenones and primary amines. For example, coupling 4-methoxybenzylamine derivatives with benzyloxy-substituted arylidene intermediates under basic conditions (e.g., triethylamine in DMF) .
- Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts .
- Yield Optimization : Adjust stoichiometry (e.g., 1:1.4 molar ratio of aldehyde to amine) and employ NaBH(OAc)₃ as a reducing agent for reductive amination steps. Reaction yields up to 79% have been reported under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy and methoxyphenoxy groups) via chemical shifts. For example, aromatic protons appear at δ 6.8–7.4 ppm, while methoxy groups resonate at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₃NO₃: 362.1756).
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C-O stretches at 1250–1050 cm⁻¹ for benzyloxy and methoxy groups) .
Advanced Research Questions
Q. How do substituent electronic effects influence regioselectivity in the synthesis of analogues?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Meta-nitro substituents on arylidene precursors lead to competitive pathways, generating benzylphenol byproducts via hydrolysis .
- Electron-Donating Groups (EDGs) : Para-cyano groups favor isoaromatization, suppressing side reactions. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution at reactive sites .
- Example :
| Substituent | Product Dominance | Yield (%) |
|---|---|---|
| -NO₂ (meta) | Benzylphenol (5f) | 35% |
| -CN (para) | Target (4o) | 68% |
| Data adapted from . |
Q. What are the critical parameters for X-ray crystallographic analysis, and how do intermolecular interactions affect crystal packing?
- Methodology :
- Data Collection : Use a Bruker APEXII diffractometer with Mo-Kα radiation (λ = 0.7749 Å) at 150 K. Apply SADABS absorption correction (Tmin/Tmax = 0.635/0.746) .
- Structure Refinement : SHELXL-2013 software with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using riding models (C–H = 0.95–0.99 Å) .
- Crystal Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | Pna21 | |
| a, b, c (Å) | 15.061, 21.992, 5.437 | |
| Volume (ų) | 1800.9 | |
| Z | 4 |
- Intermolecular Interactions : N–H⋯O hydrogen bonds (2.8–3.0 Å) form C(8) chains along the [001] direction, stabilizing the lattice .
Q. How can conflicting spectroscopic data be resolved when determining the configuration of substituents?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with X-ray-derived torsion angles (e.g., dihedral angles between benzyloxy and aniline planes ~80°) .
- Dynamic NMR : Probe rotational barriers of methoxyphenoxy groups via variable-temperature experiments (e.g., coalescence temperatures for axial-equatorial isomerism) .
- Computational Validation : Optimize geometries using Gaussian09 (B3LYP/6-31G*) and simulate NMR chemical shifts with GIAO approximation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?
- Methodology :
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or side-product formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis; test alternatives like THF or dichloromethane .
- Catalyst Screening : Compare NaH, K₂CO₃, or TEA bases to optimize regioselectivity in alkylation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
